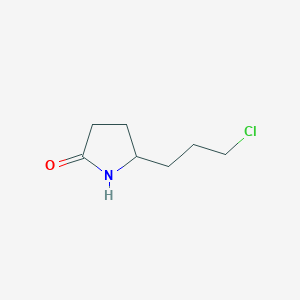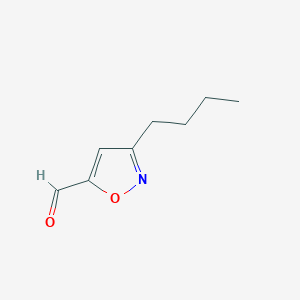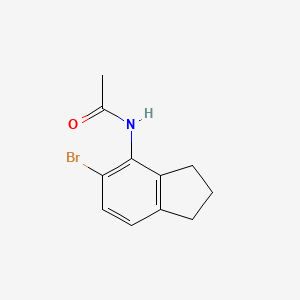![molecular formula C28H37O3P B15207170 Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving bulk custom synthesis .
化学反应分析
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine is utilized in several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: It is employed in the development of new materials and chemical processes.
作用机制
The mechanism by which Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, binding to metal centers and influencing their reactivity. The molecular targets include various metal ions, and the pathways involved often pertain to catalytic cycles in organic synthesis .
相似化合物的比较
Similar compounds to Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine include:
Dibenzo-18-crown-6: Used as a phase-transfer catalyst and in ion transfer across membranes.
1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol: Known for its use in organic synthesis and as a fragrance component.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with metal ions and its versatility in various chemical reactions .
属性
分子式 |
C28H37O3P |
|---|---|
分子量 |
452.6 g/mol |
IUPAC 名称 |
dicyclohexyl(8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C28H37O3P/c1-3-10-22(11-4-1)32(23-12-5-2-6-13-23)27-17-9-16-26-28(27)24-14-7-8-15-25(24)30-20-18-29-19-21-31-26/h7-9,14-17,22-23H,1-6,10-13,18-21H2 |
InChI 键 |
AXJVZKZEEVZEAI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCOCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


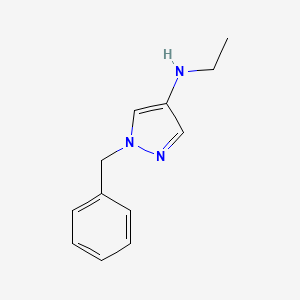
![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)


![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207132.png)
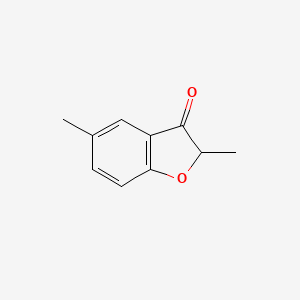
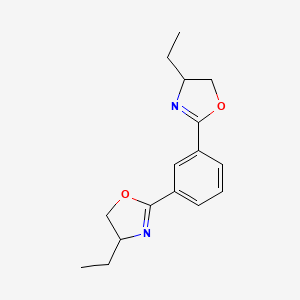
![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)

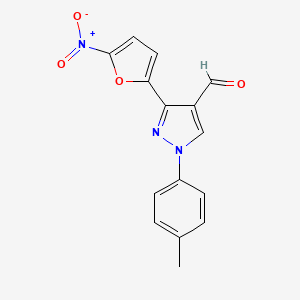
![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
